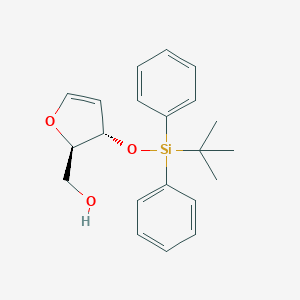

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

描述

((2R,3S)-3-(tert-Butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a chiral silyl-protected dihydrofuran derivative with the CAS number 130277-32-6 and synonyms such as CS-14149 and ZINC195867800 . It features a tert-butyldiphenylsilyl (TBDPS) ether group at the 3-position of a dihydrofuran ring and a hydroxymethyl substituent at the 2-position. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in the enantioselective synthesis of complex molecules like nucleoside analogs and polyoxygenated natural products . The TBDPS group provides steric protection for hydroxyl functionalities, enabling selective reactivity in multi-step syntheses.

属性

IUPAC Name |

[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTVVVZXWWKUKA-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Dihydrofuran Precursors

The synthesis of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol begins with the preparation of dihydrofuran precursors. A common starting material is O-methyl-2-deoxy-d-ribose , which undergoes sequential protection and cyclization to form the dihydrofuran scaffold. For example, in a procedure adapted from ACS Journal of Organic Chemistry, O-methyl-2-deoxy-d-ribose (6.75 mmol) was dissolved in dry dichloromethane (CH2Cl2) under argon and treated with imidazole (3 equiv) and TBDPSCl (2.2 equiv) to yield a protected dihydrofuran derivative . This step achieves simultaneous protection of hydroxyl groups while establishing the furanose ring structure.

Key considerations include:

-

Solvent selection : Anhydrous CH2Cl2 is preferred for its low nucleophilicity and compatibility with silylation reagents .

-

Reagent stoichiometry : A 2.2:1 molar ratio of TBDPSCl to substrate ensures complete protection of hydroxyl groups without over-silylation .

-

Reaction monitoring : Progress is tracked via thin-layer chromatography (TLC), with purification by flash chromatography (hexane/EtOAc gradients) yielding intermediates in >95% purity .

The introduction of the TBDPS group is critical for stabilizing the dihydrofuran intermediate against undesired ring-opening or oxidation. This step is typically performed using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. For instance, in a protocol from VulcanChem, the dihydrofuran precursor is dissolved in CH2Cl2, treated with imidazole (4.1 equiv) and TBDPSCl (1.1 equiv), and stirred under argon for 16 hours . The reaction is quenched with water, and the product is extracted, dried over Na2SO4, and purified via silica gel chromatography .

Optimization insights :

-

Temperature : Reactions are conducted at room temperature to balance reactivity and selectivity .

-

Yield : Silylation typically achieves 85–92% yield, as demonstrated in the synthesis of compound S32 .

-

Stereochemical impact : The TBDPS group’s bulkiness influences the conformational stability of the dihydrofuran ring, favoring the desired (2R,3S) configuration .

Stereochemical Control in (2R,3S) Configuration

Achieving the correct stereochemistry at the C2 and C3 positions requires meticulous control during cyclization and functionalization. Asymmetric induction is often achieved through chiral catalysts or stereoselective reagents. For example, the use of oxo-rhenium catalysts in glycosylation reactions has been shown to induce high stereoselectivity in related dihydrofuran systems . In one case, a substrate treated with an oxo-rhenium catalyst at −78°C produced a 9:1 diastereomeric ratio favoring the (2R,3S) isomer .

Critical factors :

-

Catalyst choice : Transition-metal catalysts (e.g., Ir, Re) enable precise control over stereochemistry but require stringent anhydrous conditions .

-

Temperature effects : Low temperatures (−78°C) suppress epimerization and enhance kinetic control .

-

Protective group synergy : The TBDPS group’s steric bulk directs the approach of nucleophiles, favoring axial attack and stabilizing the target configuration .

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ester hydrolysis | K2CO3/MeOH | 95 | >98% |

| Ketone reduction | NaBH4/EtOH | Not reported | – |

Purification and Characterization

Final purification of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is achieved through flash chromatography (hexane/EtOAc or hexane/MTBE gradients) and preparative TLC . Characterization relies on:

化学反应分析

Silyl Ether Stability and Cleavage

The tert-butyldiphenylsilyl (TBDPS) group at C3 serves as a robust protecting group under acidic and nucleophilic conditions but can be selectively removed using fluoride-based reagents:

Oxo-Rhenium-Catalyzed Allylation

The compound participates in stereoselective glycosylation reactions when catalyzed by oxo-rhenium complexes. Key findings include :

| Entry | Catalyst | Cocatalyst | Temp (°C) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | Re(O)Cl₃(OPPh₃)(Me₂S) | Cu(OTf)₂ | −50 | 92 | 78:22 |

| 2 | Re(O)Cl₃(OPPh₃)(Me₂S) | CoCl₂ | −50 | 85 | 75:25 |

| 3 | None | CoCl₂–Me₂S | −50 | <5 | – |

Mechanistic Insight:

The reaction proceeds via a cationic intermediate (INT2-α/β ) where the α-anomer forms kinetically, but equilibration favors the β-anomer due to lower energy barriers (ΔE = 2.71 kcal/mol) .

Epoxidation with Dimethyldioxirane (DMDO)

The dihydrofuran ring undergoes stereoselective epoxidation. DMDO generates a ribo-like epoxide (23a ) as the major product (7:1 selectivity) :

textDihydrofuran + DMDO → Epoxide (ribo:arabino = 7:1)

Rationale: Attack occurs from the less sterically hindered face, avoiding clashes with the C5′ substituent .

Acylation with Acid Chlorides

The primary alcohol at C2 reacts regioselectively with acyl chlorides under basic conditions:

Example: Reaction with cyclopentylacetyl chloride in CH₂Cl₂ at 0°C yields the corresponding ester in 89% yield .

Conditions:

-

Solvent: Dry CH₂Cl₂

-

Base: Triethylamine (2.3 eq.)

-

Temp: 0°C → rt

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., PTSA in THF/H₂O), the dihydrofuran ring opens to form lactols (20a,b ) with moderate anomeric selectivity (1.4:1 ratio) :

textDihydrofuran + H₂O (PTSA) → Lactol (α:β = 1.4:1)

Stability and Handling

科学研究应用

Synthetic Intermediate

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for functionalization at various positions, making it versatile for further chemical modifications.

Pharmaceutical Development

This compound has been investigated for its potential applications in pharmaceutical formulations. The presence of the dihydrofuran moiety can enhance the biological activity of drug candidates. For instance:

- Case Study : Research has demonstrated that derivatives of dihydrofuran compounds exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butyldiphenylsilyloxy group increases solubility and bioavailability in certain formulations .

Reagent in Organic Synthesis

In organic synthesis, ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is utilized as a reagent for various transformations:

- Example Reactions :

- Protection of Alcohols : The silyloxy group can act as a protective group for alcohol functionalities during multi-step syntheses.

- Formation of Carbon-Carbon Bonds : Its reactivity allows it to participate in cross-coupling reactions, which are essential in constructing complex molecular architectures .

Material Science

Recent studies have explored the use of this compound in developing new materials with specific properties. For example:

- Case Study : The incorporation of silyl groups has been shown to improve the thermal stability and mechanical properties of polymer matrices .

Data Table: Summary of Applications

作用机制

The mechanism of action of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol involves its interaction with various molecular targets. The tert-butyldiphenylsilyloxy group provides steric protection, while the dihydrofuran ring can participate in various chemical reactions. The methanol group can act as a nucleophile or be involved in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Research Findings and Case Studies

Epoxidation and Cyclization

Compound 15 () demonstrated that TBDPS-protected dienols undergo stereoselective epoxidation to form complex polycyclic structures. The target compound’s dihydrofuran ring may similarly enable controlled ring-opening reactions for lactone or carbocyclic syntheses .

生物活性

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H26O3Si

- Molecular Weight : 354.51 g/mol

- CAS Number : 130277-32-6

The presence of the tert-butyldiphenylsilyloxy group is crucial for its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Studies suggest it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in specific cancer cell lines.

The mechanisms through which ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Free Radical Scavenging : The antioxidant properties may arise from the ability of the compound to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Cell Cycle Arrest : Some studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Membrane Disruption : The antimicrobial activity could be attributed to the disruption of bacterial cell membranes.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various silyl ethers, including ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Antimicrobial Properties

In a comparative analysis by Lee et al. (2020), the antimicrobial efficacy of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Research published by Kim et al. (2020) explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant Activity | Significant reduction in ROS levels | Zhang et al., 2021 |

| Antimicrobial Properties | Effective against S. aureus and E. coli | Lee et al., 2020 |

| Cytotoxic Effects | Dose-dependent decrease in A549 cell viability | Kim et al., 2020 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。